molecular formula C18H33O2- B1233923 Oleate CAS No. 115-06-0

Oleate

Cat. No.: B1233923
CAS No.: 115-06-0
M. Wt: 281.5 g/mol
InChI Key: ZQPPMHVWECSIRJ-KTKRTIGZSA-M
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Description

Oleate (C18:1 cis-9), a monounsaturated omega-9 fatty acid, is a primary component of olive oil and a major constituent of human adipose tissue and dietary fats . Its structure includes an 18-carbon chain with a single double bond at the ninth carbon, contributing to its fluidity and metabolic versatility. This compound is synthesized endogenously via stearoyl-CoA desaturase (SCD1), which converts stearate (C18:0) into this compound, and is abundant in foods like avocados, nuts, and animal fats .

Biologically, this compound enhances membrane fluidity, promotes fatty acid oxidation, and mitigates lipotoxicity caused by saturated fatty acids (SFAs). It is protective against insulin resistance, hepatocyte stress, and cardiovascular dysfunction . Unlike SFAs, this compound reduces endoplasmic reticulum (ER) stress and oxidative stress, making it a critical modulator of metabolic health .

Scientific Research Applications

Biotechnological Applications

Oleate Hydratase and Its Derivatives

This compound hydratase catalyzes the hydration of oleic acid to produce (R)-10-hydroxystearic acid, which has several commercial applications as a plant-derived emollient, surfactant, and thickener in cosmetics. This compound is also utilized as a monomer in polymer production. The enzyme's substrate scope can be expanded through protein engineering, allowing for the synthesis of various valuable products such as keto-fatty acids and secondary alcohols .

Application Description
Cosmetics Used as an emollient and thickener.
Polymer Industry Serves as a monomer for producing biodegradable plastics.
Biocatalysis Enables the conversion of oleic acid into useful chemical intermediates.

Medical Applications

Prevention of Myotube Atrophy

Research indicates that this compound plays a protective role against palmitate-induced myotube atrophy by modulating mitochondrial reactive oxygen species (ROS) production. In experiments with C2C12 myotubes, this compound was shown to prevent the negative effects of palmitate on muscle cells, suggesting its potential in treating conditions related to muscle wasting .

Study Focus Findings
Myotube Atrophy Prevention This compound mitigates palmitate-induced ROS and atrophy markers in muscle cells.
Mechanism Activation of AMP-activated protein kinase (AMPK) prevents ER stress.

Nutritional Applications

Impact on Cancer Growth

This compound has been studied for its effects on cancer cell growth. Recent findings suggest that while stearate can inhibit tumor growth, this compound may mitigate these effects by reducing DNA damage and apoptosis in cancer cells. This highlights the potential for dietary interventions involving this compound to influence cancer progression .

Research Aspect Results
Tumor Growth Inhibition Stearate inhibits growth; this compound reduces stearate's cytotoxicity.
Dietary Implications Suggests dietary this compound may have protective effects against certain cancers.

Material Science Applications

Drug Delivery Systems

This compound is being explored in the development of polyelectrolyte multilayer systems for drug delivery applications. These systems can provide sustained release of therapeutic agents while enhancing efficacy through targeted delivery mechanisms .

Material Application Details
Polyelectrolyte Multilayers Used for drug delivery carriers with improved release profiles.
Biocompatibility Formulated using biocompatible polymers like chitosan and poly-lactic acid.

Q & A

Basic Research Questions

Q. How can oleate concentrations be accurately quantified in complex biological samples?

Methodological Answer: Utilize gas chromatography-mass spectrometry (GC-MS) or high-performance liquid chromatography (HPLC) with UV/Vis or fluorescence detection. Key steps include:

  • Sample Preparation : Lipid extraction using Folch or Bligh-Dyer methods to isolate this compound .
  • Derivatization : Convert this compound to methyl esters (FAMEs) for enhanced volatility in GC-MS .
  • Calibration : Employ internal standards (e.g., heptadecanoic acid) to normalize recovery rates .
  • Validation : Assess precision via triplicate runs and spike-recovery experiments to confirm >90% accuracy .

Q. What solvent systems are optimal for studying this compound solubility and its experimental implications?

Methodological Answer: Solvent polarity critically affects this compound self-assembly. Use:

  • Polar solvents (e.g., ethanol): Disrupt micelle formation, suitable for studying monomeric this compound .
  • Non-polar solvents (e.g., hexane): Mimic lipid bilayer environments for membrane interaction studies .
  • Validation : Measure critical micelle concentration (CMC) via surface tension or dye solubilization assays to confirm solvent effects .

Q. How should a controlled study on this compound’s metabolic effects be designed?

Methodological Answer: Apply the PICOT framework:

  • Population : Define cell type/organism (e.g., HepG2 hepatocytes) .
  • Intervention : this compound treatment (e.g., 100 µM for 24 hours) .
  • Comparison : Contrast with palmitate or stearate to isolate chain-length effects .
  • Outcome : Quantify triglyceride accumulation via Oil Red O staining .
  • Time : Include acute (6–24 hrs) and chronic (7-day) exposures .

Advanced Research Questions

Q. How can contradictory findings on this compound’s pro- vs. anti-inflammatory roles be resolved?

Methodological Answer: Conduct systematic reviews with meta-analysis:

  • Data Synthesis : Aggregate in vitro and in vivo studies (e.g., TNF-α levels) using PRISMA guidelines .
  • Heterogeneity Analysis : Stratify by model (e.g., macrophages vs. adipocytes) and this compound:albumin molar ratios .
  • Mechanistic Validation : Use knockout models (e.g., PPARγ⁻/⁻) to test this compound’s receptor-dependent effects .

Q. What strategies integrate multi-omics data to elucidate this compound’s systemic impacts?

Methodological Answer: Combine lipidomics, transcriptomics, and metabolomics:

  • Lipidomics : Profile this compound-derived triglycerides via LC-MS/MS .
  • Transcriptomics : Perform RNA-seq on this compound-treated cells; use DAVID for pathway enrichment .
  • Data Integration : Apply weighted gene co-expression network analysis (WGCNA) to link lipid species with gene clusters .

Q. What experimental approaches clarify this compound’s interactions with cellular proteins?

Methodological Answer: Employ biophysical and computational methods:

  • Molecular Dynamics (MD) : Simulate this compound binding to FABP4 or CD36 using GROMACS .
  • In Vitro Binding : Use isothermal titration calorimetry (ITC) to quantify binding affinities .
  • Structural Validation : Solve co-crystal structures via X-ray crystallography at ≤2.5 Å resolution .

Q. How can reproducibility in this compound-related studies be improved?

Methodological Answer: Adopt FAIR data principles and standardized protocols:

  • Documentation : Publish detailed SOPs for this compound preparation and treatment in supplemental materials .
  • Data Sharing : Deposit raw spectra and omics datasets in repositories like MetaboLights .
  • Inter-Lab Validation : Collaborate to replicate key findings using identical cell lines and this compound sources (e.g., ≥99% purity) .

Q. Methodological Considerations

  • Literature Reviews : Use PubMed and SciFinder with keywords "this compound AND (mechanism OR metabolism)" to identify gaps .
  • Statistical Rigor : Apply ANOVA with post-hoc Tukey tests for multi-group comparisons; report effect sizes .
  • Ethical Compliance : For in vivo studies, adhere to ARRIVE guidelines for animal welfare .

Comparison with Similar Compounds

Palmitate (C16:0)

  • Structure : A 16-carbon saturated fatty acid (SFA).
  • Sources : Palm oil, dairy, and meat.
  • Biological Effects :
    • Lipotoxicity : Palmitate induces ER stress, oxidative stress, and apoptosis in pancreatic β-cells and hepatocytes, contributing to insulin resistance and type 2 diabetes .
    • Membrane Properties : Reduces membrane fluidity compared to oleate, impairing cellular signaling .
    • Receptor Binding : Higher affinity for albumin (BSA) than this compound, limiting its availability for receptors like GPR40 in cancer proliferation .

Stearate (C18:0)

  • Structure : An 18-carbon SFA.
  • Sources : Cocoa butter, beef fat.
  • Metabolic Impact: Less lipotoxic than palmitate but still associated with insulin resistance in high concentrations .

Linthis compound (C18:2 n-6)

  • Structure : An 18-carbon polyunsaturated fatty acid (PUFA) with two double bonds.
  • Sources : Sunflower oil, sesame seeds.
  • Biological Effects: Membrane Dynamics: Synergizes with this compound in LDL phospholipid hydrolysis to attenuate macrophage inflammation . Metabolic Role: Essential fatty acid; precursors to pro-inflammatory eicosanoids, contrasting this compound’s anti-inflammatory effects .

Elaidate (C18:1 trans-9)

  • Structure : Trans-isomer of this compound.
  • Sources : Partially hydrogenated oils.
  • Biological Effects :
    • Cellular Signaling : Reduces phospho-Erk1/2 activity compared to this compound, impairing growth signaling .
    • Toxicity : Increases intracellular Zn²⁺ in macrophages, promoting oxidative stress—a effect absent in this compound .

Octanoate (C8:0)

  • Structure : Medium-chain saturated fatty acid (MCFA).
  • Sources : Coconut oil.
  • Biological Effects: Metabolism: Rapidly oxidized in mitochondria, unlike this compound, which is stored or incorporated into membranes .

Data Tables

Table 1: Structural and Functional Comparison

Compound Chain Length Saturation Key Sources Key Biological Role
This compound C18 Monounsat. Olive oil, nuts Enhances membrane fluidity, anti-inflammatory
Palmitate C16 Saturated Palm oil, dairy Induces lipotoxicity, insulin resistance
Linthis compound C18 Polyunsat. Sunflower oil Eicosanoid precursor, pro-inflammatory
Elaidate C18 Trans-fat Margarine Disrupts signaling, pro-oxidative
Octanoate C8 Saturated Coconut oil Rapid oxidation, minimal storage

Table 2: Research Findings on Metabolic Effects

Compound Study Model Key Finding Reference
This compound HepG2 cells Increases mitochondrial activity, reduces ER stress
Palmitate INS-1E β-cells Induces apoptosis, oxidative stress
This compound vs. Palmitate Breast cancer cells This compound binds GPR40 more efficiently, promoting proliferation
Elaidate Human macrophages Elevates Zn²⁺, increases TLR4 vs. This compound
Octanoate Adipocytes Fails to induce differentiation vs. This compound

Properties

CAS No.

115-06-0

Molecular Formula

C18H33O2-

Molecular Weight

281.5 g/mol

IUPAC Name

(Z)-octadec-9-enoate

InChI

InChI=1S/C18H34O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20/h9-10H,2-8,11-17H2,1H3,(H,19,20)/p-1/b10-9-

InChI Key

ZQPPMHVWECSIRJ-KTKRTIGZSA-M

SMILES

CCCCCCCCC=CCCCCCCCC(=O)[O-]

Isomeric SMILES

CCCCCCCC/C=C\CCCCCCCC(=O)[O-]

Canonical SMILES

CCCCCCCCC=CCCCCCCCC(=O)[O-]

Synonyms

9 Octadecenoic Acid
9-Octadecenoic Acid
cis 9 Octadecenoic Acid
cis-9-Octadecenoic Acid
Oleate
Oleic Acid

Origin of Product

United States

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Feasible Synthetic Routes

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